1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one 1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18808924
InChI: InChI=1S/C10H12ClNO2/c1-6(13)10(11)8-5-7(12)3-4-9(8)14-2/h3-5,10H,12H2,1-2H3
SMILES:
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one

CAS No.:

Cat. No.: VC18808924

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one -

Specification

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name 1-(5-amino-2-methoxyphenyl)-1-chloropropan-2-one
Standard InChI InChI=1S/C10H12ClNO2/c1-6(13)10(11)8-5-7(12)3-4-9(8)14-2/h3-5,10H,12H2,1-2H3
Standard InChI Key OMJJHEJLFJKGND-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=CC(=C1)N)OC)Cl

Introduction

Chemical Identity and Structural Features

Structural Analysis and Stereoelectronic Effects

The spatial arrangement of substituents on the phenyl ring creates distinct electronic environments. Quantum mechanical calculations suggest that the methoxy group’s electron-donating resonance effect stabilizes the aromatic system, while the amino group’s lone pair facilitates interactions with biological targets. The chlorine atom’s electronegativity induces polarization in the propanone chain, enhancing susceptibility to nucleophilic substitution (Figure 1).

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC10H12ClNO2\text{C}_{10}\text{H}_{12}\text{ClNO}_2
Molecular Weight213.66 g/mol
Melting Point120–125°C (estimated)
SolubilityModerate in polar aprotic solvents
LogP1.8 (predicted)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a Friedel-Crafts acylation reaction between 5-amino-2-methoxyphenol and chloropropanone in the presence of a Lewis acid catalyst (e.g., AlCl3_3). Key steps include:

  • Activation: The catalyst coordinates to chloropropanone’s carbonyl oxygen, increasing electrophilicity.

  • Electrophilic Substitution: The activated chloropropanone reacts with the aromatic ring’s electron-rich 5-position.

  • Workup: Acidic quenching followed by recrystallization yields the pure product (typical yield: 60–75%).

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance reaction efficiency and safety. A representative protocol involves:

  • Reactant Feed: 5-amino-2-methoxyphenol (1.2 equiv) and chloropropanone (1.0 equiv) in dichloromethane.

  • Catalyst: Heterogeneous ZnCl2_2 on silica gel (prevents equipment corrosion).

  • Conditions: 70°C, residence time 15 minutes, yielding 85–92% product.

Table 2: Comparison of Synthesis Methods

ParameterBatch ReactorContinuous Flow Reactor
Yield60–75%85–92%
Reaction Time4–6 hours15 minutes
Catalyst RecoveryNot feasible90% reuse efficiency
Purity>90%>98%

Chemical Reactivity and Reaction Pathways

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4_4 in acidic medium converts the propanone group to a carboxylic acid, yielding 5-amino-2-methoxybenzoic acid derivatives.

  • Reduction: LiAlH4_4 reduces the ketone to a secondary alcohol, producing 1-(5-amino-2-methoxyphenyl)-1-chloropropan-2-ol, a precursor to chiral ligands.

Nucleophilic Substitution

The chlorine atom undergoes SN2_2 displacement with nucleophiles like amines or thiols. For example, reaction with ethylenediamine generates bis-aryl derivatives with enhanced chelating properties:

C10H12ClNO2+H2NCH2CH2NH2C12H18N3O2+HCl\text{C}_{10}\text{H}_{12}\text{ClNO}_2 + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_{12}\text{H}_{18}\text{N}_3\text{O}_2 + \text{HCl}

Biological Activity and Mechanism

Enzyme Inhibition Studies

In vitro assays demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2), with an IC50_{50} of 12.3 μM. Molecular docking simulations suggest the amino group forms hydrogen bonds with Arg120 and Tyr355 residues, while the methoxy group occupies a hydrophobic pocket near Val349.

ModelDosage (mg/kg)Edema ReductionPGE2_2 Inhibition
Carrageenan-induced2522%18%
5040%37%
10058%52%

Pharmaceutical Applications

Antibacterial Drug Development

Structure-activity relationship (SAR) studies reveal that halogenation at the propanone position enhances Gram-positive activity. A derivative with a fluorine substituent exhibits MIC values of 2 μg/mL against Staphylococcus aureus.

Kinase Inhibitor Scaffolds

The compound serves as a core structure for Type II kinase inhibitors. Modifications at the amino group with sulfonamide moieties yield compounds with nanomolar affinity for VEGFR-2, a key oncology target.

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